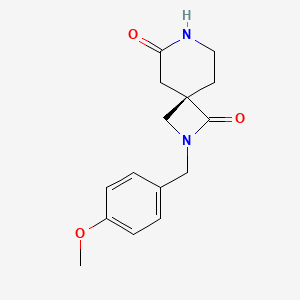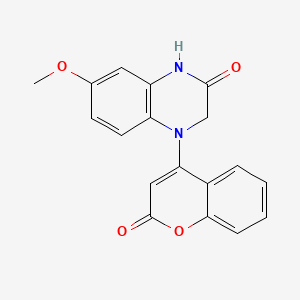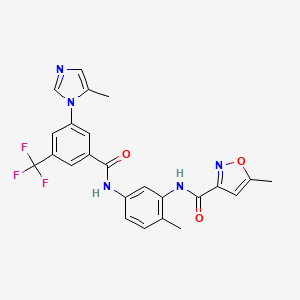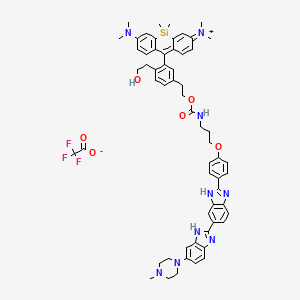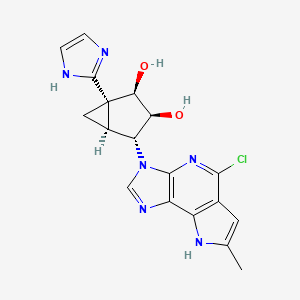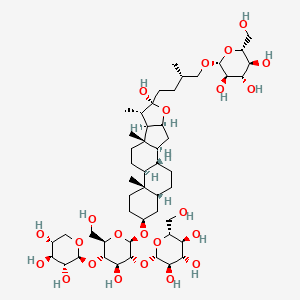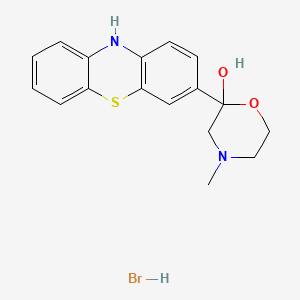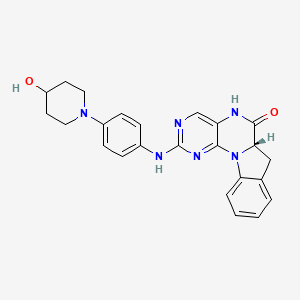
iPRMT1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
iPRMT1: is a potent and selective inhibitor of protein arginine methyltransferase 1 (PRMT1). PRMT1 is an enzyme that catalyzes the methylation of arginine residues on proteins, which plays a crucial role in various cellular processes, including gene expression, signal transduction, and RNA processing . This compound has shown significant potential in inhibiting the growth of breast cancer cells both in vitro and in vivo .
Vorbereitungsmethoden
The synthesis of iPRMT1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:
Preparation of Intermediates: The initial steps involve the synthesis of key intermediates through various organic reactions such as condensation, cyclization, and substitution.
Formation of this compound: The final step involves the reaction of the intermediates under specific conditions to form this compound.
Analyse Chemischer Reaktionen
iPRMT1 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. This compound can undergo oxidation to form various oxidized products.
Substitution Reactions: These reactions involve the replacement of one functional group with another. This compound can undergo substitution reactions with various reagents to form different derivatives.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
iPRMT1 has a wide range of scientific research applications, including:
Cancer Research: this compound is primarily used in breast cancer research due to its ability to inhibit the growth of breast cancer cells.
Epigenetics: this compound is used to study the role of PRMT1 in epigenetic regulation.
Drug Development: this compound serves as a lead compound for the development of new drugs targeting PRMT1.
Wirkmechanismus
The mechanism of action of iPRMT1 involves the inhibition of PRMT1-mediated methylation of arginine residues on proteins. PRMT1 methylates the arginine residues on the splicing factor SRSF1, which is crucial for its phosphorylation, RNA binding, and exon inclusion. By inhibiting PRMT1, this compound prevents the methylation of SRSF1, leading to reduced phosphorylation and RNA binding, ultimately affecting gene splicing and expression .
Vergleich Mit ähnlichen Verbindungen
iPRMT1 is unique in its high selectivity and potency as a PRMT1 inhibitor. Similar compounds include:
These compounds highlight the unique properties of this compound in terms of selectivity and potency, making it a valuable tool in cancer research and drug development.
Eigenschaften
Molekularformel |
C24H24N6O2 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
(6aS)-2-[4-(4-hydroxypiperidin-1-yl)anilino]-6a,7-dihydro-5H-indolo[2,1-h]pteridin-6-one |
InChI |
InChI=1S/C24H24N6O2/c31-18-9-11-29(12-10-18)17-7-5-16(6-8-17)26-24-25-14-19-22(28-24)30-20-4-2-1-3-15(20)13-21(30)23(32)27-19/h1-8,14,18,21,31H,9-13H2,(H,27,32)(H,25,26,28)/t21-/m0/s1 |
InChI-Schlüssel |
GBNHWGSPRJTJND-NRFANRHFSA-N |
Isomerische SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N5[C@@H](CC6=CC=CC=C65)C(=O)N4 |
Kanonische SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N5C(CC6=CC=CC=C65)C(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)
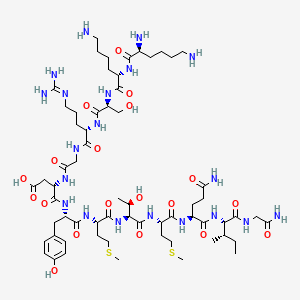
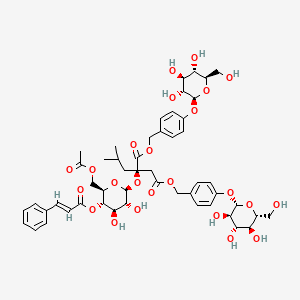

![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)


